Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that features both isoxazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and therapeutic potential. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers . The thiazole ring can be synthesized via the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . The final step involves the esterification of the intermediate product to form the ethyl acetate derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method is efficient and can be scaled up for large-scale production. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The isoxazole ring is known to inhibit enzymes involved in inflammatory processes, while the thiazole ring can modulate receptor activity in the nervous system . These interactions lead to the compound’s therapeutic effects, such as pain relief and anti-inflammatory action.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles.
Thiazole Derivatives: Compounds such as [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides.
Uniqueness
Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is unique due to its combined isoxazole and thiazole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry, offering potential advantages over other single-ring derivatives.
Properties
IUPAC Name |
ethyl 2-[2-[[2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-3-26-18(24)10-14-11-28-19(20-14)21-17(23)9-13-8-16(27-22-13)12-5-4-6-15(7-12)25-2/h4-8,11H,3,9-10H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNVHAJZJWFIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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